Valemetostat tosylate Valemetostat tosylate Valemetostat Tosylate is the tosylate form of valemetostat, an orally available selective inhibitor of the histone lysine methyltransferases enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), with potential antineoplastic activity. Upon oral administration, valemetostat selectively inhibits the activity of both wild-type and mutated forms of EZH1 and EZH2. Inhibition of EZH1/2 specifically prevents the methylation of lysine 27 on histone H3 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways, enhances transcription of certain target genes, and results in decreased proliferation of EZH1/2-expressing cancer cells. EZH1/2, histone lysine methyltransferase (HMT) class enzymes and catalytic subunits of the polycomb repressive complex 2 (PRC2), are overexpressed or mutated in a variety of cancer cells and play key roles in tumor cell proliferation, progression, stem cell self-renewal and migration.
Brand Name: Vulcanchem
CAS No.: 1809336-93-3
VCID: VC0546531
InChI: InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Molecular Formula: C33H42ClN3O7S
Molecular Weight: 660.2 g/mol

Valemetostat tosylate

CAS No.: 1809336-93-3

Cat. No.: VC0546531

Molecular Formula: C33H42ClN3O7S

Molecular Weight: 660.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Valemetostat tosylate - 1809336-93-3

Specification

CAS No. 1809336-93-3
Molecular Formula C33H42ClN3O7S
Molecular Weight 660.2 g/mol
IUPAC Name (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1
Standard InChI Key JSBKGJUYSLVFPF-RRKMXGHKSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

Valemetostat tosylate (also known as DS-3201b) is the tosylate salt form of valemetostat, characterized by the molecular formula C33H42ClN3O7S and a molecular weight of 660.2 g/mol . The compound is marketed under the trade name Ezharmia in Japan . The chemical structure incorporates a benzodioxole-carboxamide framework with specific stereochemistry.

Physical and Chemical Characteristics

The compound exhibits the following key physical and chemical properties:

PropertyValue/Description
Molecular FormulaC33H42ClN3O7S
Molecular Weight660.22 g/mol
Other NamesValemetostat tosilate (JAN); DS-3201; DS-3201b
Defined Stereocenters3/3
Charge0
Parent CompoundValemetostat (CID 126481870)
Component Compoundsp-Toluenesulfonic acid (CID 6101)

Table 1. Physical and chemical properties of valemetostat tosylate

The compound is a white to off-white solid that demonstrates good solubility in DMSO (125 mg/mL or 189.33 mM) . It possesses three defined stereocenters, contributing to its specific biological activity profile .

Mechanism of Action

Valemetostat tosylate functions through a novel epigenetic mechanism, targeting histone methylation processes that are frequently dysregulated in cancer.

Primary Targets and Epigenetic Regulation

Valemetostat tosylate is a potent, selective dual inhibitor of the histone lysine methyltransferases EZH1 and EZH2 . These enzymes are catalytic subunits of the polycomb repressive complex 2 (PRC2) and play critical roles in chromatin remodeling and gene expression regulation . The primary mechanism involves:

  • Inhibition of both wild-type and mutated forms of EZH1 and EZH2

  • Prevention of methylation of lysine 27 on histone H3 (H3K27)

  • Reduction of H3K27 trimethylation, a repressive transcriptional mark

  • Alteration of gene expression patterns associated with cancer pathways

  • Enhancement of transcription of certain target genes

  • Decreased proliferation of EZH1/2-expressing cancer cells

This dual inhibitory activity distinguishes valemetostat tosylate from selective EZH2 inhibitors, potentially providing broader efficacy against various cancer types. In vitro studies have demonstrated that various models of hematological malignancies (ATL, DLBCL, Burkitt lymphoma, and PTCL) showed 5.2- to approximately 200-fold greater sensitivity to valemetostat compared to selective EZH2 inhibitors .

Cellular Effects and Signaling Pathways

Valemetostat tosylate has been shown to exert several important cellular effects:

  • Antiproliferative activity against TL-Om1 cell lines derived from human ATL

  • Inhibition of both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of diffuse large B-cell lymphoma (DLBCL) cells

  • Induction of apoptosis in DLBCL cell lines, regardless of subtype

  • Suppression of BCL6 protein expression (a key oncogene in B-cell lymphoma)

  • Blockage of primary ATL cell survival in vitro

  • Reduction of tumor growth in ATL and DLBCL models in vivo

Importantly, valemetostat tosylate also affects DNA damage response pathways. It upregulates expression of genes involved in DNA damage response, such as DNA/RNA helicase Schlafen 11 (SLFN11). This upregulation can sensitize tumor cells to DNA-damaging agents, providing a rationale for combination therapy approaches .

Pharmacokinetic Profile

The pharmacokinetic profile of valemetostat tosylate has been well-characterized through multiple clinical studies in both healthy subjects and patients with various malignancies.

Absorption and Distribution

Following oral administration of a 200 mg dose under fasting conditions, valemetostat tosylate demonstrates the following key absorption and distribution parameters:

ParameterValueConditionPopulation
Cmax2230 ng/mLSingle 200 mg dose, fastedPatients with malignancies
Cmax1500 ng/mL200 mg daily, high-fat mealHealthy adults
Tmax (median)3.79 hSteady statePatients
Protein binding94-95%200 mg doseHealthy adults
Volume of distribution (Vz/F)68 L--

Table 2. Absorption and distribution parameters of valemetostat tosylate

Valemetostat predominantly binds to human α1 acidic glycoprotein in vitro, with an apparent volume of distribution at steady state of 268 L .

Metabolism and Elimination

The compound is primarily metabolized by cytochrome P450 3A (CYP3A) enzymes and is mainly excreted in feces . Additional elimination parameters include:

ParameterValue
Clearance (CL/F)58.1 L/h
Terminal half-life (t½)11.1 h (range: 9.46-20.4 h)
Accumulation ratio1.19

Table 3. Metabolism and elimination parameters of valemetostat tosylate

Food Effect and Drug Interactions

Food has a significant impact on the pharmacokinetics of valemetostat tosylate. Administration after a meal results in:

  • 50-60% lower Cmax

  • 30-50% lower AUC

  • Median Tmax delay of 2.5-3 hours relative to fasted administration

The ratios of geometric mean values after high-fat or low-fat meals compared to fasting conditions are:

Meal TypeCmax RatioAUC Ratio
High-fat meal0.4870.703
Low-fat meal0.3750.466

Table 4. Effect of food on valemetostat tosylate pharmacokinetics

Based on these findings, valemetostat tosylate should be administered under fasted conditions to avoid the negative food effect .

Regarding drug interactions, valemetostat tosylate is:

  • A substrate and inhibitor of P-glycoprotein (P-gp)

  • An inhibitor of MATE1 (IC50 0.548 µmol/L) and MATE2-K

  • Primarily metabolized by CYP3A

Co-administration with strong CYP3A inhibitors may increase valemetostat Cmax by 2.13-fold and AUC by 2.67-fold, while P-gp inhibitors may increase Cmax by 1.59-fold and AUC by 2.58-fold . These interactions should be considered when developing treatment plans involving valemetostat tosylate.

Clinical Development and Research

Valemetostat tosylate has undergone extensive clinical evaluation across multiple phases of development in various patient populations.

Phase 1 Studies

Initial phase 1 studies of valemetostat tosylate focused on establishing safety, tolerability, and pharmacokinetics:

  • First-in-human phase 1 trial of valemetostat capsules in patients with relapsed/refractory non-Hodgkin lymphoma demonstrated good tolerability and clinical activity .

  • Two phase 1 studies in healthy Japanese participants assessed:

    • Safety, tolerability, and pharmacokinetics at single ascending doses (50, 100, and 200 mg)

    • Relative bioavailability between capsule and tablet formulations

    • Effect of food on pharmacokinetics

These studies established that valemetostat Cmax and AUC increased dose-proportionally, and plasma pharmacokinetic parameters were similar between capsule and tablet formulations. Treatment-emergent adverse events were mild (grade 1) in severity .

Additional phase 1 studies have included:

  • A phase 1 trial investigating drug interactions with itraconazole and fluconazole to assess effects of CYP3A and P-gp inhibition .

  • A pediatric, adolescent, and young adult phase 1 trial for relapsed/refractory solid tumors, using three dose levels (150, 200, and 250 mg/1.7 m²) in a 3+3 design to determine the recommended phase 2 dose .

Phase 2 Studies

The pivotal VALENTINE-PTCL01 trial was a multicenter, open-label, single-arm, phase 2 study conducted at 47 hospitals across 12 countries in Asia, Europe, North America, and Oceania . This trial investigated:

  • Clinical activity of valemetostat tosylate in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL)

  • Safety in patients with relapsed/refractory adult T-cell leukemia/lymphoma (ATL)

Participants received oral valemetostat tosylate at 200 mg daily in continuous 28-day cycles until disease progression or unacceptable toxicity. The primary endpoint for PTCL patients was the CT-based objective response rate by blinded independent central review using 2014 Lugano response criteria .

Results from this study demonstrated durable responses with a manageable safety profile, supporting further development of the compound .

Additional phase 2 studies include a single-arm trial in Japanese patients with relapsed or refractory adult T-cell leukemia/lymphoma, which showed promising response rates .

Ongoing Clinical Investigations

Current clinical research with valemetostat tosylate includes:

  • A phase 1b, multicenter, open-label study combining valemetostat with topoisomerase-I inhibitor antibody-drug conjugates:

    • With T-DXd in HER2-positive gastric cancer

    • With Dato-DXd in non-squamous non-small-cell lung cancer

  • Investigation in SMARCB1/INI1-deficient solid tumors, including:

    • Malignant rhabdoid tumors

    • Epithelioid sarcoma

    • Synovial sarcoma

These studies aim to expand the therapeutic potential of valemetostat tosylate across multiple cancer types and combination regimens.

Therapeutic Applications

Approved Indications

Valemetostat tosylate received its first regulatory approval in Japan in September 2022, where it is marketed under the trade name Ezharmia® . It is approved for:

  • Treatment of patients with relapsed or refractory adult T-cell leukemia/lymphoma (R/R ATL)

  • Administered at a dose of 200 mg once daily

This approval was based on clinical evidence demonstrating efficacy and manageable safety in this patient population with limited therapeutic options.

Adverse EventFrequency/Severity
ThrombocytopeniaCommon, grade ≥3
AnemiaCommon
Neutropenia17% in PTCL, 18% in ATL, grade ≥3
LymphopeniaCommon
LeukopeniaCommon
AlopeciaCommon
DysgeusiaCommon

Table 5. Common adverse events associated with valemetostat tosylate treatment

Thrombocytopenia has been identified as an adverse event of special interest .

Serious Adverse Events

In the VALENTINE-PTCL01 trial, serious treatment-emergent adverse events were reported in:

  • 40% of patients with peripheral T-cell lymphoma

  • 68% of patients with adult T-cell leukemia/lymphoma

Of these, 7% of PTCL patients and 5% of ATL patients experienced serious treatment-emergent adverse events considered to be treatment-related. Importantly, no treatment-related deaths were reported in this study .

Tolerability in Special Populations

In healthy subjects, valemetostat tosylate was generally well-tolerated, with treatment-emergent adverse events being mild (grade 1) in severity .

The safety profile in pediatric, adolescent, and young adult populations is being characterized in ongoing clinical trials .

Current Status and Future Directions

Regulatory Status

As of April 2025, valemetostat tosylate has received regulatory approval in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma . The compound continues to undergo clinical evaluation in multiple other countries and for additional indications.

Future Research Directions

Several important research directions are currently being pursued:

  • Combination therapy approaches:

    • With topoisomerase-I inhibitor antibody-drug conjugates in solid tumors

    • With other DNA-damaging agents based on mechanistic rationale

  • Expansion into additional hematological malignancies beyond ATL and PTCL

  • Investigation in SMARCB1/INI1-deficient solid tumors in pediatric and adolescent populations

  • Development of predictive biomarkers for response to EZH1/2 inhibition therapy

  • Long-term safety and efficacy monitoring in approved indications

Significance in Epigenetic Therapy Landscape

Valemetostat tosylate represents a significant advancement in the field of epigenetic therapy, offering a novel mechanism of action through dual inhibition of EZH1 and EZH2. This approach potentially provides advantages over selective EZH2 inhibitors for certain cancer types and may address resistance mechanisms that limit efficacy of more targeted approaches. As research continues to elucidate the complex role of epigenetic dysregulation in cancer, valemetostat tosylate stands as an important therapeutic tool with demonstrated clinical efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator